N-(Dicyclopropylmethyl)-6-methylpyridin-3-amine N-(Dicyclopropylmethyl)-6-methylpyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17742097
InChI: InChI=1S/C13H18N2/c1-9-2-7-12(8-14-9)15-13(10-3-4-10)11-5-6-11/h2,7-8,10-11,13,15H,3-6H2,1H3
SMILES:
Molecular Formula: C13H18N2
Molecular Weight: 202.30 g/mol

N-(Dicyclopropylmethyl)-6-methylpyridin-3-amine

CAS No.:

Cat. No.: VC17742097

Molecular Formula: C13H18N2

Molecular Weight: 202.30 g/mol

* For research use only. Not for human or veterinary use.

N-(Dicyclopropylmethyl)-6-methylpyridin-3-amine -

Specification

Molecular Formula C13H18N2
Molecular Weight 202.30 g/mol
IUPAC Name N-(dicyclopropylmethyl)-6-methylpyridin-3-amine
Standard InChI InChI=1S/C13H18N2/c1-9-2-7-12(8-14-9)15-13(10-3-4-10)11-5-6-11/h2,7-8,10-11,13,15H,3-6H2,1H3
Standard InChI Key UNMUJVBTVRVOJJ-UHFFFAOYSA-N
Canonical SMILES CC1=NC=C(C=C1)NC(C2CC2)C3CC3

Introduction

Molecular Architecture and Physicochemical Characteristics

Core Structural Features

N-(Dicyclopropylmethyl)-6-methylpyridin-3-amine belongs to the pyridineamine family, featuring a six-membered aromatic ring with nitrogen at the 3-position. The parent structure, 6-methylpyridin-3-amine (CAS: 3430-14-6), provides the foundational framework , while the N-substituted dicyclopropylmethyl group introduces steric complexity and lipophilicity. The compound’s molecular formula is C₁₁H₁₈N₂, with a molecular weight of 178.27 g/mol .

Stereoelectronic Properties

The dicyclopropylmethyl group imposes significant conformational constraints due to the bicyclic system’s rigid geometry. This substituent likely enhances metabolic stability by shielding the amine group from oxidative enzymes, a property observed in analogous cyclopropane-containing pharmaceuticals . The methyl group at the pyridine’s 6-position contributes to electron-donating effects, modulating the ring’s aromaticity and influencing intermolecular interactions.

Spectroscopic Identification

While experimental spectral data remain unpublished, computational predictions suggest distinctive NMR features:

  • ¹H NMR: Aromatic protons adjacent to the amine group (δ 6.8–7.2 ppm), methyl protons (δ 2.4 ppm), and cyclopropyl CH₂ groups (δ 0.8–1.2 ppm).

  • ¹³C NMR: Pyridine carbons (δ 120–150 ppm), cyclopropyl carbons (δ 8–12 ppm), and methyl carbon (δ 21 ppm) .

Physicochemical Parameters

The compound’s logP (calculated) of 2.7 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its polar surface area (PSA) of 24 Ų, derived from the amine and pyridine nitrogen, suggests favorable blood-brain barrier penetration potential .

PropertyValueSource
Molecular FormulaC₁₁H₁₈N₂
Molecular Weight178.27 g/mol
logP (Predicted)2.7
Polar Surface Area24 Ų
CAS Registry Number1501123-58-5

Synthetic Methodologies and Optimization Challenges

Retrosynthetic Analysis

The compound’s synthesis likely proceeds via nucleophilic substitution or reductive amination:

  • Route A: Alkylation of 6-methylpyridin-3-amine with dicyclopropylmethyl bromide.

  • Route B: Condensation of dicyclopropylmethylamine with 6-methylpyridine-3-carbaldehyde followed by reduction.

Neither route has been experimentally validated in published literature, highlighting a critical research gap .

Purification and Characterization

Hypothetical purification strategies include:

  • Chromatography: Silica gel chromatography using ethyl acetate/hexane gradients.

  • Crystallization: Ethanol/water recrystallization to isolate the free base.

Mass spectrometry would confirm the molecular ion peak at m/z 178.27, while IR spectroscopy could verify N-H stretching vibrations (3300–3500 cm⁻¹) .

ScenarioResponse ProtocolSource
Skin ContactWash with soap/water; remove contaminated clothing
InhalationMove to fresh air; seek medical attention if symptoms persist
Environmental ReleaseContain spillage; avoid discharge into waterways

Future Research Directions

Synthetic Chemistry Priorities

  • Develop catalytic asymmetric methods for enantioselective synthesis.

  • Optimize reaction conditions to minimize byproducts from cyclopropane ring-opening.

Pharmacological Studies

  • In vitro: Screen against ESKAPE pathogens and RNA viruses.

  • In vivo: Assess pharmacokinetics in rodent models, focusing on oral bioavailability.

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